molecular formula C18H18N4O5S2 B2360364 4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533872-16-1

4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2360364
CAS No.: 533872-16-1
M. Wt: 434.49
InChI Key: RBUFGHPPLWZKQJ-UHFFFAOYSA-N
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Description

4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H18N4O5S2 and its molecular weight is 434.49. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

The study of derivatives similar to 4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, reveals their crystal structure and intermolecular interactions. These compounds are characterized by spectral studies and X-ray diffraction, which confirm their three-dimensional molecular structure. The understanding of these molecular interactions, including hydrogen bonds, contributes to the field of crystallography and molecular engineering (Karanth et al., 2019).

Anticancer Activities

Compounds related to this compound have been synthesized and evaluated for their potential anticancer activities. The synthesis of novel derivatives and their structural establishment through spectral data analysis lead to the screening of these compounds for anti-tumor activities. For example, certain synthesized derivatives have displayed cytotoxic activity against cancer cell lines, suggesting their potential in cancer research and therapy development (Abu‐Hashem & Aly, 2017).

Antibacterial and Antioxidant Properties

The antibacterial and antioxidant activities of oxadiazole derivatives indicate their application in microbial resistance and oxidative stress management. These compounds have shown effectiveness against specific bacteria like Staphylococcus aureus and exhibited potent antioxidant activity, highlighting their potential in developing new antimicrobial and antioxidant agents (Karanth et al., 2019).

Synthetic Methodologies and Chemical Properties

Research into the photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles leading to the synthesis of 1,2,4-thiadiazoles underlines the versatility of these compounds in synthetic chemistry. Such studies contribute to the development of new synthetic methodologies and enhance our understanding of the chemical properties and reactions of 1,3,4-oxadiazole derivatives (Vivona et al., 1997).

Enzyme Inhibition and Pharmacological Potential

The exploration of 1,3,4-oxadiazole derivatives for their enzyme inhibition capabilities and pharmacological potential is significant. For instance, studies have been conducted to evaluate the effect of these compounds on enzymes like butyrylcholinesterase, suggesting their potential application in addressing diseases linked to enzyme dysfunction. Molecular docking studies further provide insights into the ligand-enzyme binding affinity, offering a pathway for developing new therapeutic agents (Khalid et al., 2016).

Properties

IUPAC Name

4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S2/c1-18(2)10-26-11-22(18)29(24,25)13-7-5-12(6-8-13)15(23)19-17-21-20-16(27-17)14-4-3-9-28-14/h3-9H,10-11H2,1-2H3,(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUFGHPPLWZKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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